An In-depth Technical Guide to 2,2-Dimethylcyclohexanone
An In-depth Technical Guide to 2,2-Dimethylcyclohexanone
CAS Number: 1193-47-1
This technical guide provides a comprehensive overview of 2,2-Dimethylcyclohexanone, a sterically hindered ketone utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.
Chemical and Physical Properties
2,2-Dimethylcyclohexanone is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1193-47-1 | [1][2][3] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 169-170 °C at 768 mmHg | [1] |
| Density | 0.912 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.448 | [1] |
| Flash Point | 122 °F (50 °C) | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| IUPAC Name | 2,2-dimethylcyclohexan-1-one | [3] |
| Synonyms | 6,6-Dimethylcyclohexanone, 2,2-Dimethyl-1-cyclohexanone | [1] |
Synthesis of 2,2-Dimethylcyclohexanone
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize 2,2-Dimethylcyclohexanone from cyclohexanone and acetone.
Materials:
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Cyclohexanone
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Acetone
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser with a drying tube
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
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Cool the suspension in an ice bath with stirring.
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Slowly add a solution of cyclohexanone and acetone in anhydrous dichloromethane to the cooled suspension.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
The structural elucidation of 2,2-Dimethylcyclohexanone is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
13C NMR Spectroscopy
The 13C NMR spectrum of 2,2-Dimethylcyclohexanone provides information on the number of unique carbon environments in the molecule.
Experimental Protocol: 13C NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of purified 2,2-Dimethylcyclohexanone in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
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Acquisition Parameters:
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Observe Nucleus: 13C
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Decoupling: Proton-decoupled
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Relaxation Delay: A standard relaxation delay (e.g., 2 seconds) should be used.
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Number of Scans: A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-Dimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: As 2,2-Dimethylcyclohexanone is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorptions.
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Place the prepared sample in the instrument's sample holder.
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Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2,2-Dimethylcyclohexanone.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: For a volatile compound like 2,2-Dimethylcyclohexanone, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
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Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
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Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Biological Activity
While many cyclohexanone derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties, there is currently a lack of specific information in the scientific literature regarding the involvement of 2,2-Dimethylcyclohexanone in any signaling pathways or its specific biological activities.[4][5] Further research would be necessary to elucidate any potential biological roles of this compound.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2,2-Dimethylcyclohexanone.
Analytical Workflow
Caption: Analytical workflow for 2,2-Dimethylcyclohexanone.
